molecular formula C17H18FNO2 B5458595 2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5458595
M. Wt: 287.33 g/mol
InChI Key: ZAGVTKMWHCDNGN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 4-methoxyacetophenone under acidic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as a precursor in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(14-5-9-16(21-2)10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGVTKMWHCDNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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